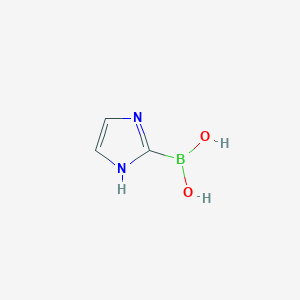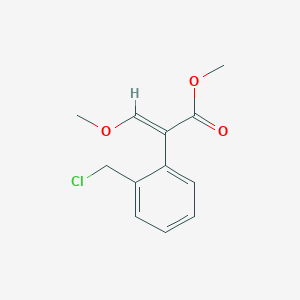
2-(4-aMinopiperidin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-aMinopiperidin-4-yl)ethanol” is a chemical compound with the molecular formula C7H16N2O . It is also known as 2-(4-aminopiperidin-4-yl)ethan-1-ol dihydrochloride . The compound is used in various applications in the field of chemistry .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H . This indicates the presence of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The compound has a molecular weight of 217.14 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Safety and Hazards
Properties
| 1312883-34-3 | |
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21474 |
synonyms |
2-(4-aMinopiperidin-4-yl)ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)



![(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1148962.png)
![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)
![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)
